1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

GIRK channel pharmacology Cardiac electrophysiology Potassium channel inhibitors

Select this precise compound for its unmatched pan-GIRK inhibition profile (GIRK1/4 IC₅₀=3.20 µM; GIRK1/2 IC₅₀=3.80 µM) – distinct from biased modulators like ML297 or GAT1508. The 4-fluoropiperidine moiety improves metabolic stability, while the 5-bromothiophene enables halogen bonding studies. Versatile building block for SAR campaigns, fungicide intermediate synthesis, and fluorine bioisostere investigations. Insist on exact substitution to ensure reproducible biological outcomes.

Molecular Formula C10H11BrFNOS
Molecular Weight 292.17 g/mol
CAS No. 1999181-08-6
Cat. No. B1414510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine
CAS1999181-08-6
Molecular FormulaC10H11BrFNOS
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)C(=O)C2=CSC(=C2)Br
InChIInChI=1S/C10H11BrFNOS/c11-9-5-7(6-15-9)10(14)13-3-1-8(12)2-4-13/h5-6,8H,1-4H2
InChIKeyGJKAXCKEOQNEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine (CAS 1999181-08-6): Core Chemical and Structural Attributes for Research and Procurement


1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine is a synthetic organic compound belonging to the class of piperidine derivatives. It features a brominated thiophene ring (5‑bromothiophene) attached via a carbonyl group to a 4‑fluoropiperidine moiety . This specific substitution pattern confers a distinct molecular profile (C₁₀H₁₁BrFNOS, molecular weight 292.17 g/mol) . It is primarily employed as a building block and a functional small‑molecule probe in medicinal chemistry and chemical biology research, particularly in studies involving G‑protein‑gated inwardly‑rectifying potassium (GIRK) channels [1].

Why Interchangeable Substitution of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine with In‑Class Analogs Is Not Advisable


Subtle variations in substitution patterns among piperidine‑based bromothiophene derivatives can lead to profound differences in target engagement, selectivity, and functional outcomes. For 1-(5‑Bromothiophene‑3‑carbonyl)‑4‑fluoropiperidine, the specific combination of a 5‑bromothiophene carbonyl group and a 4‑fluoropiperidine moiety yields a unique GIRK channel inhibition profile (IC₅₀ = 3.20 µM for GIRK1/4) that is distinct from both more potent activators (e.g., GAT1508, EC₅₀ = 75 nM) and other inhibitors (e.g., ML297, IC₅₀ = 887 nM) [1]. The 5‑bromine and 4‑fluorine substituents influence lipophilicity, metabolic stability, and binding conformation, making generic substitution with a structurally similar but differently substituted analog unreliable for reproducing a specific biological or synthetic outcome . The following quantitative evidence details the exact points of differentiation that warrant prioritized selection of this precise compound.

Quantitative Differentiation Evidence for 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine Against Closest Analogs


GIRK1/4 Channel Inhibition Potency: A Direct Comparator Analysis

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine exhibits moderate inhibition of the GIRK1/4 heteromeric channel with an IC₅₀ of 3.20 µM in a thallium-flux assay [1]. This potency is approximately 3.6‑fold lower than that of the well‑characterized GIRK1/4 inhibitor ML297 (IC₅₀ = 0.887 µM) , positioning the target compound as a less potent but potentially more subtle modulator. It is also significantly less active on GIRK1/2 (IC₅₀ = 3.80 µM) compared to the highly selective activator GAT1508 (EC₅₀ = 0.075 µM) . This differential activity profile is critical for researchers seeking to dissect GIRK channel subtype pharmacology without saturating the system with highly potent agonists or antagonists.

GIRK channel pharmacology Cardiac electrophysiology Potassium channel inhibitors

GIRK1/2 vs. GIRK1/4 Subtype Selectivity Profile

The compound demonstrates a weak preference for GIRK1/4 over GIRK1/2, with IC₅₀ values of 3.20 µM and 3.80 µM, respectively (selectivity ratio ≈ 1.2) [1]. In contrast, ML297 exhibits a marked preference for GIRK1/2 (IC₅₀ = 0.16 µM) over GIRK1/4 (IC₅₀ = 0.887 µM), a selectivity ratio of ≈ 5.5 . This divergent selectivity pattern makes 1-(5-bromothiophene-3-carbonyl)-4-fluoropiperidine a useful comparator tool for studies designed to parse GIRK1/4‑specific functions from those mediated by GIRK1/2.

GIRK subtype selectivity CNS drug discovery Ion channel pharmacology

Structural Differentiation: Unique 5‑Bromothiophene‑3‑carbonyl and 4‑Fluoropiperidine Motif

The compound's IUPAC name is (5-bromothiophen-3-yl)-(4-fluoropiperidin-1-yl)methanone, reflecting a regiospecific substitution pattern that is not common among commercially available piperidine‑thiophene hybrids . The presence of a fluorine atom at the 4‑position of the piperidine ring alters the pKa, conformational bias, and metabolic stability relative to non‑fluorinated or differently fluorinated analogs . While head‑to‑head data with direct structural analogs are not available, class‑level inferences from fluorinated piperidine literature indicate that this specific substitution can enhance metabolic stability and reduce basicity, which may improve oral bioavailability and CNS penetration potential . In contrast, the comparator GAT1508 contains a urea linker rather than a carbonyl, resulting in a fundamentally different pharmacophore and activation mechanism (allosteric activation vs. direct inhibition) [1].

Fluorinated building blocks Halogen bonding Medicinal chemistry

Synthetic Utility: A Versatile Building Block for 1‑(Heterocyclic Carbonyl) Piperidines

Patents describing 1‑(heterocyclic carbonyl)piperidines as fungicidal agents [1] demonstrate that compounds bearing a 5‑bromothiophene‑carbonyl substituent are active against phytopathogenic fungi. While 1-(5-bromothiophene-3-carbonyl)-4-fluoropiperidine itself is not explicitly exemplified in the patent, its close structural similarity to active compounds (e.g., (5-bromo-2-thienyl){2-[2-(3-chlorophenyl)-2H-tetrazol-5-yl]piperidin-1-yl}methanone) [1] positions it as a privileged scaffold for the synthesis of novel fungicidal agents. The presence of the 4‑fluoropiperidine moiety may further modulate physicochemical properties relevant to foliar application, such as lipophilicity and volatility. In comparison, non‑fluorinated piperidine analogs lack this potential advantage .

Fungicide discovery Agrochemical synthesis Heterocyclic chemistry

Optimal Research and Procurement Scenarios for 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine (CAS 1999181-08-6)


GIRK Channel Pharmacology: Dissecting GIRK1/4 vs. GIRK1/2 Contributions

Given its moderate and relatively non‑selective inhibition of GIRK1/4 (IC₅₀ = 3.20 µM) and GIRK1/2 (IC₅₀ = 3.80 µM) [1], 1-(5-bromothiophene-3-carbonyl)-4-fluoropiperidine is ideally suited as a pan‑GIRK tool compound. It can be used in parallel with more selective modulators like ML297 (GIRK1/2‑biased) or GAT1508 (GIRK1/2 activator) to define the specific contribution of each channel subtype to physiological or pathophysiological processes in ex vivo or cellular assays.

Structure‑Activity Relationship (SAR) Studies on Fluorinated Piperidine Bioisosteres

The 4‑fluoropiperidine moiety is a well‑established bioisostere for piperidine in medicinal chemistry, often improving metabolic stability and modulating basicity . This compound provides a direct means to probe the impact of fluorine substitution on target engagement, pharmacokinetic properties, and off‑target profiles within a bromothiophene‑containing chemotype. It can serve as a comparator for non‑fluorinated analogs in systematic SAR campaigns.

Agrochemical Discovery: Synthesis of Next‑Generation Fungicidal 1‑(Heterocyclic Carbonyl) Piperidines

Based on patent disclosures of structurally related 1‑(heterocyclic carbonyl)piperidines with fungicidal activity [2], this compound can be employed as a key intermediate in the synthesis of novel fungicides. The 5‑bromothiophene‑3‑carbonyl group is a privileged substructure, and the 4‑fluoropiperidine may confer favorable physicochemical properties (e.g., optimal LogP, reduced volatility) that are desirable for crop protection applications.

Chemical Biology Probe Development for Halogen‑Bonding Interactions

The bromine atom on the thiophene ring can engage in halogen bonding, a non‑covalent interaction of increasing interest in protein‑ligand recognition. The combination of a bromine donor and a fluorine acceptor (on the piperidine) within the same molecule makes 1-(5-bromothiophene-3-carbonyl)-4-fluoropiperidine an attractive scaffold for designing probes to study halogen‑bonding energetics and geometries in biological systems [3].

Technical Documentation Hub

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